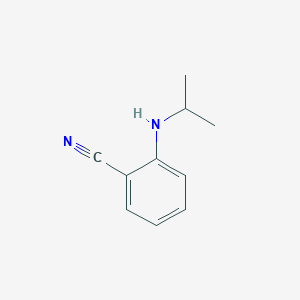

2-(Isopropylamino)benzonitrile

Description

Contextualization of Benzonitrile (B105546) Derivatives in Organic Chemistry

Benzonitrile, a simple aromatic compound consisting of a benzene (B151609) ring attached to a cyano group, is the parent structure for a vast family of derivatives. chemicalbook.com These compounds are of great interest in organic synthesis due to the reactivity of the nitrile group, which can be transformed into various other functional groups such as amines, amides, and carboxylic acids. chemicalbook.com Furthermore, the benzonitrile scaffold is a common feature in many biologically active molecules and functional materials. acs.org The synthesis of benzonitrile derivatives is often achieved through methods like the cyanation of aryl halides, a reaction that has seen significant advancements through the use of catalysts. acs.org The versatility of benzonitrile derivatives makes them crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. alfa-chemistry.com

Structural Overview and Unique Features of 2-(Isopropylamino)benzonitrile

This compound is a derivative of benzonitrile with an isopropylamino group attached to the second position of the benzene ring. This substitution pattern imparts specific electronic and steric properties to the molecule. The presence of the amino group ortho to the nitrile can lead to intramolecular interactions that influence the compound's reactivity and conformation. The isopropyl group, with its branched structure, introduces steric bulk that can direct the course of chemical reactions involving the amino or nitrile functionalities.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 147531-47-3 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not specified |

Emerging Research Directions and Academic Significance of this compound

Recent scientific investigations have highlighted the potential of this compound and its close analogs in the field of medicinal chemistry. A notable area of research is its role as a scaffold for the development of β2-adrenoceptor agonists. chemsrc.com These agonists are crucial in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). aksci.com A study on 2-amino-2-phenylethanol (B122105) derivatives, which can be synthesized from benzonitrile precursors, revealed that compounds with a similar substitution pattern to this compound exhibit high potency and selectivity for the β2-adrenoceptor. chemsrc.com For instance, a closely related compound, 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile, was identified as a highly potent and selective β2-adrenoceptor agonist, making it a promising lead for drug development. chemsrc.commolaid.com

Furthermore, the benzonitrile moiety is a key structural feature in various negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). ruifuchem.comacsgcipr.org These modulators are being investigated for their potential in treating neurological and psychiatric disorders. While direct studies on this compound as an mGluR5 NAM are not prominent, its structural similarity to known NAMs suggests its potential as a valuable intermediate or a candidate for further investigation in this area. ruifuchem.com

The synthesis of this compound can be approached through modern catalytic methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. alfa-chemistry.com This reaction would likely involve the coupling of 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965) with isopropylamine (B41738) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. alfa-chemistry.com The efficiency and versatility of such methods facilitate the synthesis of a wide range of substituted benzonitriles for various research applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFFYFBEGKQPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632627 | |

| Record name | 2-[(Propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147531-47-3 | |

| Record name | 2-[(Propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-(Isopropylamino)benzonitrile

The synthesis of this compound can be accomplished through several key pathways, primarily involving the formation of the crucial carbon-nitrogen bond at the ortho position of the benzonitrile (B105546) ring.

Direct amidation strategies typically involve the reaction of a 2-halobenzonitrile, such as 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965), with isopropylamine (B41738). This reaction is a form of nucleophilic aromatic substitution (SNAr). The efficiency of such reactions can often be enhanced by the use of a catalyst. For instance, copper-catalyzed C-N bond formation is a well-established method for aryl amidation reactions. thieme-connect.de These reactions can be performed under ligand-free conditions, simplifying the process. thieme-connect.de The general principle involves the substitution of the halide on the benzonitrile ring with the isopropylamino group.

Another approach involves the functionalization of a pre-existing amino group on the benzonitrile ring. While not a direct amidation in the sense of forming the amino group from a different precursor, this pathway is critical for creating substituted amines.

An efficient method for the synthesis of related isoquinolones involves a base-promoted SNAr reaction of 2-halobenzonitriles with ketones, followed by a Lewis acid-catalyzed cyclization. researchgate.netacs.org This highlights the reactivity of the ortho-position on the benzonitrile ring towards nucleophilic attack, a principle that underpins the direct amidation with an amine like isopropylamine.

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this strategy would typically involve the reaction of 2-aminobenzonitrile (B23959) with acetone.

The process occurs in two main steps:

Imine Formation: The primary amine (2-aminobenzonitrile) reacts with the ketone (acetone) to form an imine intermediate.

Reduction: The resulting imine is then reduced to the target secondary amine.

Various reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices because they are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com

Research has demonstrated the successful reductive amination of electron-deficient anilines, such as 2-aminobenzonitrile, with various ketones. thieme-connect.comthieme-connect.com Different reagent systems have been explored to optimize these reactions, particularly for challenging substrates. For example, a system using borane-tetrahydrofuran (B86392) complex (BH₃·THF) in conjunction with acetic acid (AcOH) or trimethylsilyl (B98337) chloride (TMSCl) has proven effective. thieme-connect.comthieme-connect.com The use of TMSCl in DMF at 0 °C can lead to rapid and high-yield conversions. thieme-connect.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| A | BH₃·THF, CH₂Cl₂–AcOH | Generally slower reaction times (hours to days). | thieme-connect.com |

| B | BH₃·THF, TMSCl, DMF | Fast reactions (minutes) at 0 °C. | thieme-connect.com |

| C | NaBH₄, TMSCl, DMF | Fast reactions (minutes) at 0 °C. | thieme-connect.com |

Direct Amidation and Nitrile Functionalization Approaches

Advanced Catalytic Methods in Benzonitrile Chemistry

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and environmental friendliness.

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble reactant and an organic-soluble reactant). A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports a reactant from one phase to the other where the reaction can occur.

In the context of synthesizing compounds structurally related to this compound, PTC has been successfully employed. For example, the one-pot synthesis of β-amino alcohol derivatives from phenols, epichlorohydrin, and amines is effectively carried out using PTC. scispace.com This method provides access to pharmaceutically relevant products in excellent yields with high regioselectivity, demonstrating the potential of PTC for facilitating C-N bond formation in complex aromatic systems. scispace.com

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. Lipases are a class of enzymes commonly used in organic synthesis.

For instance, in the synthesis of β-amino alcohol derivatives, which are structurally analogous to aminobenzonitriles in that they contain an amino-functionalized side chain on a benzene (B151609) ring, Aspergillus Oryzae lipase (B570770) has been used as an effective biocatalyst. scispace.com This enzymatic approach, combined with PTC, led to excellent product yields. The lipase demonstrated remarkable catalytic activity and could be reused for several consecutive cycles, highlighting the sustainability of biocatalytic methods. scispace.com

Organometallic catalysis, particularly using transition metals like palladium, copper, and rhodium, has revolutionized the formation of carbon-heteroatom bonds, including C-N bonds.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a general and highly efficient method for forming aryl amines. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve coupling a 2-halobenzonitrile with isopropylamine. This method is known for its broad substrate scope and functional group tolerance.

Beyond palladium, other metals are also crucial in the chemistry of benzonitrile derivatives.

Copper-catalyzed reactions are used for C-N bond formation in the synthesis of quinazolinones from 2-halobenzonitriles and amides. thieme-connect.de Copper catalysis is also employed in the annulation of ketones with 2-halobenzamides to form isoquinolinones. researchgate.net

Rhodium-catalyzed reactions have been used for the oxidative coupling and cyclization of benzamides with alkynes to afford isoquinolones. semanticscholar.org

Cobalt catalysts have been developed for the reductive alkylation of nitriles with aldehydes or ketones, presenting a novel route to secondary alkylamines. nih.gov

These organometallic methods offer powerful tools for the construction and functionalization of benzonitrile scaffolds, enabling the synthesis of complex molecules with high precision.

Advanced Applications in Chemical and Material Sciences

Applications in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 2-(Isopropylamino)benzonitrile serves as a valuable intermediate, prized for its reactive nitrile and secondary amine functionalities, which are strategically positioned on a stable benzene (B151609) ring.

Multi-step synthesis, a cornerstone of modern chemistry, allows for the construction of complex molecular architectures from simpler, readily available starting materials. vapourtec.com Within this framework, this compound functions as a key building block, particularly in domino and one-pot reactions that enhance synthetic efficiency by reducing the number of purification steps. nih.gov Its primary utility is demonstrated in the synthesis of heterocyclic compounds, most notably quinazolines. nih.gov

The preparation of quinazolines from 2-alkylamino benzonitriles often involves an iron-catalyzed C(sp³)-H oxidation and an intramolecular C-N bond formation. organic-chemistry.org In this sequence, the benzonitrile (B105546) derivative first reacts with an organometallic reagent to form a 2-alkylamino N-H ketimine intermediate. This intermediate then undergoes catalyzed cyclization and subsequent aromatization to yield the final quinazoline (B50416) structure. This process highlights the compound's role as a foundational component, where both the nitrile and the amino group participate directly in forming the new heterocyclic ring system.

The true power of this compound as a precursor lies in its ability to generate a wide array of structurally diverse molecules. By varying the reaction partners and catalysts, a multitude of substituents can be introduced onto the resulting molecular scaffold. For instance, palladium-catalyzed, three-component tandem reactions of 2-aminobenzonitriles with various aldehydes and arylboronic acids provide access to a diverse library of quinazoline derivatives in good yields. organic-chemistry.org

This strategic approach allows chemists to systematically modify the final structure to fine-tune its properties. The versatility of this compound as a precursor is evident in the range of quinazolines that can be synthesized, each with unique substitution patterns. mdpi.comfrontiersin.org This diversity is crucial for creating libraries of compounds for screening in drug discovery and materials science.

Interactive Table: Synthesis of Quinazoline Derivatives from Benzonitrile Precursors

This table summarizes various catalytic methods used to synthesize diverse quinazoline derivatives starting from precursors like 2-aminobenzonitriles.

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

| Iron Catalyst | 2-Alkylamino benzonitriles, Organometallic reagents | Substituted Quinazolines | Involves C(sp³)-H oxidation and intramolecular C-N bond formation. | organic-chemistry.org |

| Palladium Catalyst | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Diverse Quinazolines | Three-component tandem reaction tolerant of bromo and iodo groups. | organic-chemistry.org |

| Copper Catalyst | Benzonitriles, 2-Ethynylanilines | Substituted Quinazolines | Uses molecular oxygen as the sole oxidant. | nih.govorganic-chemistry.org |

| Ruthenium Catalyst | 2-Aminoaryl methanols, Benzonitriles | 2-Arylquinazolines | Dehydrogenative synthesis method. | mdpi.com |

| Ceric Ammonium (B1175870) Nitrate (CAN) | 2-Aminobenzophenones, Benzylamines | 2-Phenylquinazolines | Tandem reaction following sp³ C-H functionalization. | organic-chemistry.org |

Building Block Utility in Multi-Step Synthesis

Exploration in Medicinal Chemistry Research (Conceptual Frameworks)

While not a therapeutic agent itself, this compound provides a conceptual and structural foundation for the design and discovery of new drugs. Its scaffold appears in molecules investigated for their potential to interact with biological targets.

Rational ligand design is a key strategy in medicinal chemistry that uses the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. sci-hub.senih.gov The structural motif of this compound is integral to certain advanced ligands designed for specific receptors.

A prominent example is the molecule FITM (4-fluoro-N-(4-(6-(isopropylamino)pyrimidin-4-yl)thiazol-2-yl)-N-methylbenzamide). frontiersin.org This compound was developed as a negative allosteric modulator (NAM) for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), a G-protein coupled receptor (GPCR) involved in various neurological processes. frontiersin.orgsnmjournals.org The design of FITM incorporates a derivative of the 2-(isopropylamino) core structure, which is crucial for its interaction with the receptor. Structural studies have identified the binding pocket for FITM within the transmembrane domain of the mGluR1 receptor, distinct from the orthosteric site where the endogenous ligand binds. frontiersin.orgnih.gov This binding mode, where the ligand influences receptor function from a distance, is a hallmark of allosteric modulation. frontiersin.org

The interaction of ligands with receptors can be understood through theoretical models of modulation. Allosteric modulation, the mechanism employed by FITM, involves a ligand binding to a site on the receptor other than the primary active site. rsc.orgnih.gov This binding event induces a conformational change in the receptor protein, which in turn alters the receptor's affinity for its endogenous ligand or its ability to signal. nih.gov

In the case of mGluR1, a NAM like FITM stabilizes an inactive conformation of the receptor, reducing its response to the neurotransmitter glutamate. frontiersin.org Computational studies, including molecular dynamics simulations, are used to explore these mechanisms at an atomic level. researchgate.net These simulations can reveal how the binding of an allosteric modulator like FITM to the transmembrane domain leads to specific conformational shifts, providing a theoretical basis for its inhibitory effect on receptor activity. frontiersin.org This understanding is critical for designing more potent and selective modulators for therapeutic intervention in diseases involving mGluR1 dysregulation, such as anxiety, pain, and certain neurodegenerative disorders. snmjournals.org

Interactive Table: Receptor Modulation by a this compound-Derived Ligand

This table details the properties and mechanism of FITM, a ligand whose structure is derived from the 2-(isopropylamino) core.

| Ligand | Target Receptor | Mechanism of Action | Binding Site | Therapeutic Interest | Reference |

| FITM (4-fluoro-N-(4-(6-(isopropylamino)pyrimidin-4-yl)thiazol-2-yl)-N-methylbenzamide) | mGluR1 (Metabotropic Glutamate Receptor Subtype 1) | Negative Allosteric Modulator (NAM) | Transmembrane (allosteric) pocket | Anxiety, Pain, Neurodegenerative Disorders | frontiersin.orgnih.gov |

Strategies for Lead Compound Identification in Drug Discovery

Identifying a "lead compound" is a critical first step in the drug discovery pipeline. philadelphia.edu.jo A lead is a molecule that demonstrates the desired biological activity and serves as the starting point for chemical modifications to create an optimized drug candidate. solubilityofthings.com Strategies for finding lead compounds include high-throughput screening (HTS) of large compound libraries and computational methods like virtual screening. upenn.edunih.gov

A compound like this compound, or fragments derived from it, can be part of the chemical libraries used in these screening efforts. The identification of a hit containing this scaffold, such as the succinimide-based mGluR1 NAM VU0410425, can emerge from such a screening campaign. acs.org Once a hit is identified, medicinal chemists use structure-activity relationships (SAR) to synthesize and test analogues, aiming to improve potency, selectivity, and pharmacokinetic properties. nih.gov The discovery of FITM as a potent mGluR1 modulator exemplifies this process, where a specific chemical motif, traceable to simpler building blocks, becomes the foundation of a potential therapeutic agent. frontiersin.org

Potential in Materials Science and Optoelectronics

The field of optoelectronics, which merges optics and electronics, relies on materials that can efficiently interact with light. Push-pull chromophores are particularly promising for these applications due to their exceptional optical and electronic properties. beilstein-journals.org The inherent donor-π-acceptor structure of this compound makes it a subject of interest for developing a new generation of functional materials.

Organic optoelectronic materials (OOMs) are increasingly explored for applications ranging from light-emitting diodes to biomedical imaging. nih.gov The development of these materials often centers on molecules capable of intramolecular charge transfer (ICT), a process where photoexcitation causes a significant shift of electron density from the donor to the acceptor part of the molecule. ajol.info This process is fundamental to the function of materials in optoelectronic devices. rsc.org

In molecules like this compound, the amino group acts as the electron donor and the nitrile group as the acceptor. This arrangement facilitates ICT upon absorption of light, leading to a highly polarized excited state. This property is crucial for creating materials used in various optoelectronic applications. beilstein-journals.orgajol.info The efficiency of ICT and the resulting photophysical properties can be fine-tuned by modifying the donor and acceptor strengths or the connecting π-system, which allows for the rational design of materials with specific characteristics for devices like solar cells and photodetectors. dntb.gov.uaimperial.ac.uk

Non-linear optics (NLO) describes the behavior of materials subjected to intense electromagnetic fields, like those from lasers, where the response is not proportional to the strength of the field. bjrofoc.comrochester.edu Materials with strong NLO properties are essential for technologies such as frequency conversion, optical switching, and data processing. rochester.educastech.com

The significant difference in dipole moment between the ground and excited states of push-pull molecules like this compound is a key requirement for second-order NLO activity. ajol.info The charge asymmetry in these donor-acceptor systems can lead to large molecular hyperpolarizability values, which are a measure of the NLO response. rsc.org While crystals must lack a center of inversion to exhibit second-order effects, organic chromophores designed with a high degree of non-centrosymmetric charge distribution are foundational for creating NLO-active materials, including poled polymers where the chromophores are aligned within a matrix. rochester.edu The development of such materials is critical for applications in telecommunications, advanced microscopy, and laser technology. bjrofoc.com

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology. pku.edu.cn The performance of an OLED is heavily dependent on the materials used in its emissive layer. Benzonitrile-containing molecules have been successfully integrated into OLEDs as both emitters and host materials. nih.govrsc.org Their electronic properties can be tailored to achieve specific emission colors and to facilitate efficient charge recombination, the process that generates light. pku.edu.cn

Specifically, donor-acceptor molecules featuring benzonitrile are used to create emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons and can theoretically achieve 100% internal quantum efficiency. beilstein-journals.org The design of this compound, with its donor and acceptor groups, provides a blueprint for creating molecules with a small energy gap between the lowest singlet and triplet excited states, a prerequisite for efficient TADF. beilstein-journals.org Benzonitrile derivatives have been instrumental in developing highly efficient deep-blue OLEDs, which remain a significant challenge in the field. nih.gov

The fluorescence of many donor-π-acceptor molecules is highly sensitive to the surrounding environment. This phenomenon, known as solvatochromism, is characterized by a shift in the emission wavelength depending on the polarity of the solvent. wikipedia.org This sensitivity arises because a more polar solvent can better stabilize the highly polar charge-transfer excited state, thus lowering its energy and red-shifting the resulting fluorescence emission. mdpi.commdpi.com

Molecules like this compound exhibit this behavior, making them excellent candidates for use as fluorescent probes to report on the local microenvironment. ajol.inforesearchgate.net The emission spectrum can provide information on the polarity, viscosity, and even the hydrogen-bonding capability of the medium. ajol.infonih.gov For example, in non-polar solvents, aminobenzonitriles typically show a single emission band, but in polar solvents, a second, red-shifted band often appears, attributed to a twisted intramolecular charge transfer (TICT) state. The relative intensity and position of these bands can be precisely correlated with environmental properties, forming the basis for advanced sensors. ajol.inforesearchgate.net

| Solvent | Polarity Function F(ε, n) | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

|---|---|---|---|

| n-Hexane | ~0.00 | 320, 410 | 450 |

| Cyclohexane | ~0.01 | 322, 415 | 455 |

| Dichloromethane | ~0.22 | 330, 425 | 510 |

| Acetonitrile | ~0.31 | 335, 430 | 530 |

Data adapted from studies on similar push-pull systems, illustrating the characteristic bathochromic (red) shift in both absorption and emission spectra with increasing solvent polarity. ajol.inforesearchgate.net This demonstrates the principle of solvatochromism underlying sensor applications.

Utility in Organic Light-Emitting Diodes (OLEDs)

Utilization in Biological Research as Investigative Tools

Beyond materials science, the unique properties of specific functional groups found in molecules like this compound can be leveraged to create sophisticated tools for biological research.

Enzyme activity assays are fundamental tools in biochemistry and diagnostics, used to detect the presence and quantify the activity of specific enzymes. A common strategy involves designing a substrate that produces a measurable signal, such as fluorescence or a color change, upon enzymatic cleavage. thermofisher.com

Use in Investigating Cellular Signaling Pathways

While direct and extensive research focusing solely on this compound in the investigation of cellular signaling pathways is not prominently available in the reviewed scientific literature, the core structure of this compound is a recurring motif in various derivatives that have been synthesized and evaluated for their effects on critical cellular communication cascades. The scientific community has shown considerable interest in modifying the this compound scaffold to develop potent and selective modulators of key signaling proteins, particularly G-protein coupled receptors (GPCRs) and protein kinases. These modified compounds serve as valuable chemical tools to probe the complex mechanisms of cellular signaling.

Research into these derivatives has provided significant insights into their interactions with cellular targets and their impact on downstream signaling events. Although detailed findings on the parent compound are sparse, the activities of its derivatives highlight the potential of the this compound chemical framework in modulating cellular pathways.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

A significant area of investigation for derivatives of this compound has been their interaction with GPCRs, a large family of cell surface receptors that play a pivotal role in signal transduction. wikipedia.org These receptors are involved in a myriad of physiological processes and are major targets for drug development. nih.gov

One notable derivative, 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile, has been identified as a potent agonist of the β2-adrenoceptor, a subtype of GPCR. researchgate.net Studies have shown that this compound stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in the β2-adrenoceptor signaling pathway, with a high degree of selectivity. researchgate.net The activation of this pathway is known to induce smooth muscle relaxation. researchgate.net

Another complex derivative, NPS-2143 (2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile), has been characterized as a selective and potent antagonist of the calcium-sensing receptor (CaSR), another important GPCR. nih.gov This compound has been shown to correct aberrant signaling pathways associated with gain-of-function mutations in the CaSR and Gα11 proteins. nih.gov In vivo studies have demonstrated that NPS-2143 can lead to an increase in the cytoplasmic concentrations of calcium. nih.gov

The ability of these derivatives to selectively target and modulate specific GPCRs underscores the importance of the benzonitrile scaffold in designing chemical probes for studying GPCR-mediated signaling.

Interaction with Protein Kinase Pathways

Protein kinases are key enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival, making them attractive targets for therapeutic intervention. google.com Benzonitrile derivatives have been explored as potential inhibitors of various protein kinases. google.com For instance, certain heterocyclic compounds incorporating a benzonitrile moiety have been investigated as modulators of the Raf kinase signaling pathway, which is a critical component of the mitogen-activated protein kinase (MAPK) cascade that is often dysregulated in cancer. google.com

While specific data tables for this compound are not available, the table below summarizes the observed effects of its derivatives on cellular signaling pathways based on available research.

| Derivative Name | Target Pathway/Receptor | Observed Effect |

| 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile | β2-Adrenoceptor (GPCR) Signaling | Stimulates cAMP production; induces smooth muscle relaxation. researchgate.net |

| NPS-2143 | Calcium-Sensing Receptor (GPCR) Signaling | Acts as a selective antagonist; increases cytoplasmic calcium concentrations. nih.gov |

| Heterocyclic benzonitrile derivatives | Raf Kinase (MAPK) Signaling | Investigated as modulators of the pathway. google.com |

Q & A

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.